ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL-
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Overview
Description
ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- is a complex organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes an ethylamine group, a butylthio group, and a phenylbenzyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol or diethyl ether and catalysts such as metal oxides .
Industrial Production Methods
Industrial production of this compound often involves the reductive amination of acetaldehyde with ammonia, followed by further functionalization to introduce the butylthio and phenylbenzyl groups . This process is carried out under high pressure and elevated temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted benzyl derivatives .
Scientific Research Applications
ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with similar nucleophilic properties.
Ethylenediamine: Contains two amine groups and is used in similar applications.
Propylamine: Another primary amine with comparable reactivity.
Uniqueness
ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- is unique due to its complex structure, which imparts distinct chemical properties and reactivity. The presence of the butylthio and phenylbenzyl groups enhances its versatility in chemical synthesis and potential biological activity .
Properties
CAS No. |
7799-34-0 |
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Molecular Formula |
C22H31NOS |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
2-[(4-butylsulfanyl-3-methylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H31NOS/c1-5-6-16-25-21-13-12-20(17-18(21)2)22(24-15-14-23(3)4)19-10-8-7-9-11-19/h7-13,17,22H,5-6,14-16H2,1-4H3 |
InChI Key |
FPDPQNLEJFMKQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C)C |
Origin of Product |
United States |
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